molecular formula C19H26FNO3S B11088659 Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-4-fluoro-3-methyl-

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-4-fluoro-3-methyl-

Cat. No.: B11088659
M. Wt: 367.5 g/mol
InChI Key: IJWJFIUBOOOIOH-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-FLUORO-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a fluorinated aromatic ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-FLUORO-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, such as copper nanoparticles, to facilitate the N-arylation of adamantane-containing amines . Additionally, the reaction conditions, such as temperature and solvent choice, are optimized to ensure the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-FLUORO-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution of the fluorine atom can produce various substituted aromatic compounds .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-FLUORO-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-FLUORO-3-METHYLBENZENE-1-SULFONAMIDE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance the compound’s stability and bioavailability, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and fluorinated sulfonamides. Examples include:

  • N-(1-adamantyl)-2-chloroacetamide
  • N-(1-adamantyl)-2-hydroxyacetamide
  • 4-fluoro-3-methylbenzenesulfonamide

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-FLUORO-3-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its structural features. The presence of the adamantane moiety provides rigidity and stability, while the fluorinated aromatic ring and sulfonamide group offer opportunities for diverse chemical modifications and interactions. This makes the compound particularly valuable in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C19H26FNO3S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C19H26FNO3S/c1-13-6-17(2-3-18(13)20)25(22,23)21-4-5-24-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3

InChI Key

IJWJFIUBOOOIOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)F

Origin of Product

United States

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